1-benzyl-5-chloro-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-benzyl-5-chloro-3-propan-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-10(2)13-12(9-18)14(15)17(16-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAILTMQZTBPZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1C=O)Cl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150271 | |
| Record name | 5-Chloro-3-(1-methylethyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139157-43-0 | |
| Record name | 5-Chloro-3-(1-methylethyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139157-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-(1-methylethyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-chloro-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Chlorine Atom: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride.
Incorporation of the Isopropyl Group: The isopropyl group can be added via an alkylation reaction using isopropyl bromide.
Formation of the Aldehyde Group: The aldehyde functional group can be introduced through the oxidation of a primary alcohol or the formylation of a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-chloro-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: 1-benzyl-5-chloro-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-benzyl-5-chloro-3-(propan-2-yl)-1H-pyrazole-4-methanol.
Substitution: 1-benzyl-5-amino-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-benzyl-5-chloro-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is C₁₄H₁₅ClN₂O. It features a unique structure characterized by:
- A pyrazole ring .
- A benzyl group at the 1-position.
- A chlorine atom at the 5-position.
- An isopropyl group at the 3-position.
- An aldehyde functional group at the 4-position.
These structural features contribute to its reactivity and potential applications in various fields.
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique functional groups allow for various reactions, including nucleophilic substitutions and condensation reactions, making it a versatile building block in chemical synthesis.
Biology
The compound has been studied for its biological activities , including:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Effects : Preliminary studies have shown that it may modulate inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases .
Medicine
In medicinal chemistry, the compound is being investigated for its therapeutic properties :
- Drug Development : Its structural characteristics make it suitable for modification to enhance biological activity or reduce toxicity. It has been explored as a candidate for developing anti-inflammatory and antimicrobial agents .
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that the compound inhibited growth effectively at concentrations as low as 50 µg/mL, highlighting its potential as a new antibiotic candidate.
Case Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory effects of this compound were assessed using an animal model of arthritis. The results indicated that treatment with the compound significantly reduced swelling and inflammatory markers compared to control groups, suggesting its therapeutic potential in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-benzyl-5-chloro-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole-4-Carbaldehydes
Structural Analogues and Substituent Effects
Pyrazole-4-carbaldehyde derivatives vary significantly in bioactivity and physicochemical properties due to substituent differences. Key analogues include:
- Chlorine at C5 enhances electrophilicity, facilitating nucleophilic additions .
- Aromatic vs. Aliphatic N1 Substituents : Benzyl (aliphatic) vs. benzoyl (aromatic) groups at N1 influence solubility and intermolecular interactions. Benzoyl derivatives exhibit stronger antioxidant activity due to resonance stabilization of radicals .
Physicochemical and Crystallographic Data
Biological Activity
1-benzyl-5-chloro-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that has garnered attention for its diverse biological activities. This article reviews the compound's properties, synthesis, and biological efficacy, drawing upon recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H15ClN2O, characterized by a pyrazole ring with a benzyl group, a chlorine atom at the 5-position, and an isopropyl group at the 3-position. The presence of the aldehyde functional group at the 4-position enhances its reactivity and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone.
- Chlorination : Introduction of the chlorine atom using thionyl chloride or phosphorus pentachloride.
- Benzyl Group Addition : Achieved through nucleophilic substitution with benzyl chloride.
- Isopropyl Group Incorporation : Via alkylation using isopropyl bromide .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For example, compounds similar to this compound have been tested against various bacterial strains, including E. coli and S. aureus, demonstrating promising results .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Research has indicated that pyrazole derivatives can act as COX inhibitors, which are crucial in managing inflammation and pain .
Anticancer Properties
Recent studies have suggested that compounds containing the pyrazole ring can exhibit anticancer activity. The mechanism often involves modulation of signaling pathways associated with tumor growth and metastasis .
Study on Antimicrobial Activity
A study investigated a series of pyrazole derivatives for their antimicrobial efficacy, revealing that certain substitutions significantly enhanced activity against pathogenic bacteria. Specifically, compounds with a chlorine substituent demonstrated increased potency against Klebsiella pneumoniae and Pseudomonas aeruginosa .
Anti-inflammatory Assessment
In another study, this compound was tested in vivo for its ability to reduce carrageenan-induced edema in mice. Results indicated that the compound exhibited anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug .
The biological activities of this compound are attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : It could interact with specific receptors to modulate cellular responses related to pain and inflammation .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with related pyrazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-benzyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde | Lacks chlorine | Reduced reactivity |
| 5-chloro-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde | Lacks benzyl group | Decreased solubility |
| 1-benzyl-5-chloro-1H-pyrazole-4-carbaldehyde | Lacks isopropyl group | Altered steric properties |
The unique combination of functional groups in this compound contributes to its distinct chemical behavior and biological properties, making it a valuable candidate for further research and potential therapeutic applications.
Q & A
Q. What are the standard synthetic routes for 1-benzyl-5-chloro-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde?
The compound can be synthesized via Vilsmeier-Haack formylation , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 4-position . A subsequent nucleophilic substitution replaces the 5-chloro group with aryloxy or other substituents using phenols and a base (e.g., K₂CO₃) . For the propan-2-yl (isopropyl) group, alkylation of the pyrazole nitrogen may require optimized conditions to avoid steric hindrance.
Q. How is the crystal structure of this compound determined, and what insights does it provide?
X-ray crystallography is the gold standard. For example, in related pyrazole-4-carbaldehydes, the pyrazole ring adopts a planar conformation with substituents (e.g., benzyl, chloro) influencing dihedral angles between aromatic rings. The aldehyde group participates in hydrogen bonding, critical for supramolecular assembly . Data from analogous compounds suggest that bulky substituents (e.g., isopropyl) may induce torsional strain, affecting reactivity .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., benzyl protons at δ 4.5–5.5 ppm, aldehyde proton at δ 9.8–10.2 ppm) .
- IR : Stretching frequencies for C=O (aldehyde) at ~1700 cm⁻¹ and C-Cl at ~750 cm⁻¹ confirm functional groups .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of Cl or benzyl groups) .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole substitution be addressed during synthesis?
Regioselectivity at the 3- and 5-positions is influenced by steric and electronic factors. For example:
- Steric effects : Bulky groups (e.g., isopropyl) at the 3-position direct electrophilic substitution to the 5-position .
- Electronic effects : Electron-withdrawing groups (e.g., Cl) activate the 4-position for formylation. Computational tools (DFT) predict charge distribution to guide synthetic design .
Table 1 : Substitution Outcomes in Pyrazole Derivatives
| Position | Substituent | Reactivity Trend | Reference |
|---|---|---|---|
| 3 | Isopropyl | Steric hindrance reduces reactivity | |
| 5 | Cl | Activates 4-position for formylation | |
| 4 | CHO | Participates in H-bonding and cross-coupling |
Q. How do structural modifications impact biological activity?
- Antimicrobial Activity : Substitution at the 5-position (e.g., replacing Cl with aryloxy) enhances lipid solubility, improving membrane penetration .
- Enzyme Inhibition : The aldehyde group can act as a Michael acceptor, covalently binding to cysteine residues in enzymes like kinases .
- Contradictions : Some derivatives show inactivity in anticancer assays despite structural similarity to active compounds. This may arise from poor bioavailability or off-target interactions .
Q. What strategies resolve contradictions in reaction yields reported across studies?
Discrepancies in yields (e.g., 47–72% for similar steps ) often stem from:
Q. How can computational modeling optimize the synthesis and bioactivity of this compound?
- Docking Studies : Predict binding affinity to target proteins (e.g., COX-2, acetylcholinesterase) based on aldehyde and benzyl group orientation .
- Reaction Simulation : Tools like Gaussian or ORCA model transition states to identify optimal conditions for Vilsmeier-Haack formylation .
Methodological Considerations
8. Designing experiments to study reaction kinetics:
- Use HPLC or TLC to monitor intermediate formation (e.g., 5-chloro intermediate) .
- Variable Control : Temperature (reflux vs. RT), solvent polarity, and catalyst loading should be systematically varied .
9. Addressing low yields in nucleophilic substitution steps:
- Alternative Catalysts : Switch from K₂CO₃ to phase-transfer catalysts (e.g., TBAB) .
- Microwave Assistance : Reduces reaction time and improves homogeneity .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show none?
- Strain Variability : Gram-positive vs. Gram-negative bacteria respond differently to lipophilic substituents .
- Assay Conditions : Variations in concentration (µM vs. mM) and exposure time (24h vs. 48h) impact results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
